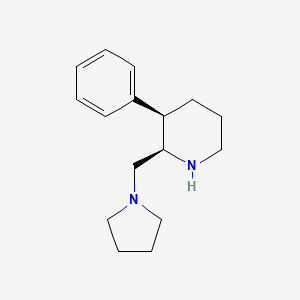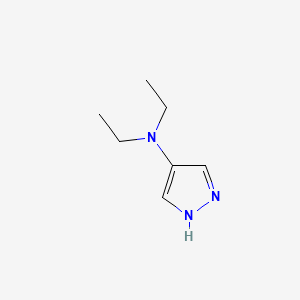
Pyrazole, 4-(diethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 4-(diethylamino)- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Vorbereitungsmethoden
The synthesis of Pyrazole, 4-(diethylamino)- typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of 4-diethylaminobenzaldehyde with hydrazine hydrate under acidic conditions to form the pyrazole ring . Industrial production methods often utilize multicomponent reactions and green chemistry approaches to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Pyrazole, 4-(diethylamino)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Major Products: The major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Pyrazole, 4-(diethylamino)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyrazole, 4-(diethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The compound’s effects are mediated through various pathways, including signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrazole, 4-(diethylamino)- can be compared with other pyrazole derivatives, such as:
4-Aminopyrazole: Known for its use in medicinal chemistry as a kinase inhibitor.
4-Methylpyrazole: Used as an antidote for methanol poisoning.
4-Phenylpyrazole: Exhibits significant antifungal and antibacterial activities.
The uniqueness of Pyrazole, 4-(diethylamino)- lies in its diethylamino group, which imparts specific electronic and steric properties, enhancing its reactivity and biological activity .
Eigenschaften
CAS-Nummer |
28465-91-0 |
|---|---|
Molekularformel |
C7H13N3 |
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
N,N-diethyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-10(4-2)7-5-8-9-6-7/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
GDFXUNMNTXOVGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13821215.png)

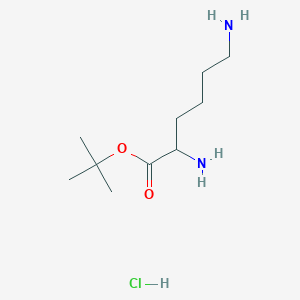
![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)

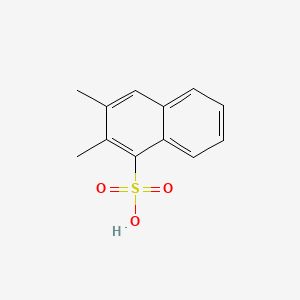
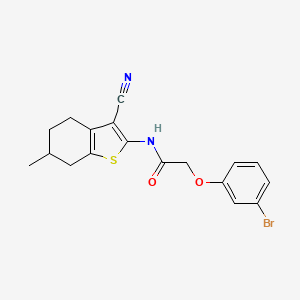
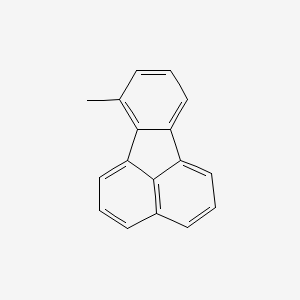

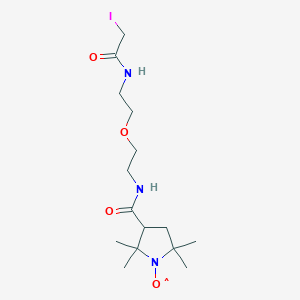
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)

